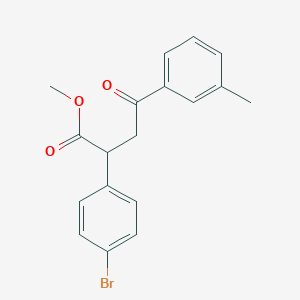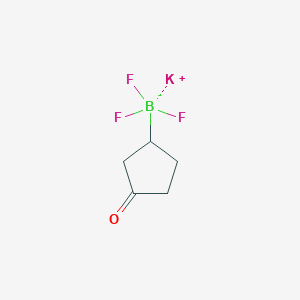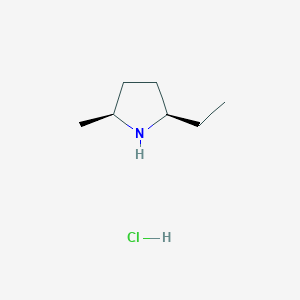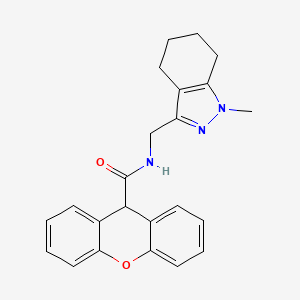
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : This compound can be involved in the synthesis of heterocyclic compounds, including oxazolo[4,5-c]quinoline derivatives and 1-aryl-2-phenyl-5-methyl-1H-imidazole-4-carboxylates. Such compounds have potential applications in medicinal chemistry (Stanovnik et al., 2003).
Intermediate in Ethylene Biosynthesis : Research has identified 4-methylthio-2-oxobutanoate, a related compound, as an intermediate in the biosynthesis of ethylene from methionine. This understanding can contribute to agricultural and biochemical studies (Billington et al., 1979).
Derivative Synthesis : Methyl 2-benzoylamino-3-oxobutanoate, a derivative, is utilized in synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones. These substances have potential applications in pharmaceuticals and organic chemistry (Bratušek et al., 1998).
Anti-inflammatory Activity : Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, a structurally similar compound, have been evaluated for anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Kuchař et al., 1995).
Crystal Structure Analysis : The crystal structure of 4-(3-fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid has been analyzed, providing valuable insights into the molecular geometry and interactions of similar compounds (Nayak et al., 2013).
Regioselectivity in Chemical Reactions : Research on methyl 2-(bromomethyl)-2-butenoate and its reactions offers insights into the regioselectivity of similar compounds like Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate (Kaye & Robinson, 1998).
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLHBRQADIZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)




![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)



![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)